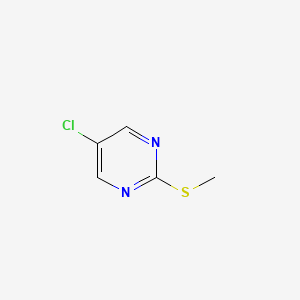

5-Chloro-2-(methylthio)pyrimidine

Description

The exact mass of the compound 5-Chloro-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQOYLZOMFNKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406116 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-42-2 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-2-(methylthio)pyrimidine

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing molecules that interact with biological targets. Within this important class of heterocyles, 5-Chloro-2-(methylthio)pyrimidine emerges as a particularly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical, chemical, and safety properties of 5-Chloro-2-(methylthio)pyrimidine. Beyond a simple recitation of data, this document delves into the causality behind its reactivity, provides field-proven protocols for its use, and offers expert projections on its analytical characterization. Understanding these fundamental properties is paramount for leveraging this compound to its full potential in the synthesis of novel therapeutic agents, including inhibitors for targets such as GSK3β and HIV reverse transcriptase.[2]

Core Compound Identification and Structure

Precise identification is the cornerstone of chemical synthesis and analysis. 5-Chloro-2-(methylthio)pyrimidine is unambiguously defined by the following identifiers.

Caption: Reactivity pathways of 5-Chloro-2-(methylthio)pyrimidine.

Representative Synthesis Protocol: Chlorination

A common and efficient method for the synthesis of 5-Chloro-2-(methylthio)pyrimidine involves the direct chlorination of its precursor, 2-(methylthio)pyrimidine, using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS). This method is well-documented for the C-5 chlorination of similar pyrimidine systems. [3][4] Self-Validating System: This protocol includes in-process checks (TLC) to ensure the reaction proceeds to completion, preventing the isolation of a mixture of starting material and product. The workup is designed to effectively remove the succinimide byproduct and any unreacted NCS.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(methylthio)pyrimidine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent such as glacial acetic acid or dichloromethane (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 to 1.1 eq) to the solution portion-wise over 10-15 minutes. An initial slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

Quenching & Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water (approx. 10x the reaction volume).

-

If using an organic solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acid), water, and brine.

-

If using acetic acid, the product may precipitate. If not, extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic extracts.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture or hexanes) or by flash column chromatography on silica gel to yield pure 5-Chloro-2-(methylthio)pyrimidine.

Caption: Experimental workflow for the synthesis of 5-Chloro-2-(methylthio)pyrimidine.

Analytical Characterization: An Expert Projection

While specific spectra for this compound are not widely published, its structure allows for a confident projection of its key spectral characteristics, which are vital for quality control and reaction monitoring.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to be simple and clean.

-

~2.6 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methylthio (-SCH₃) group.

-

~8.5-8.7 ppm (singlet, 2H): This signal corresponds to the two protons on the pyrimidine ring (at C4 and C6). Due to the symmetrical electronic environment around them, they may appear as a single sharp singlet. Minor long-range coupling might cause slight broadening.

-

-

¹³C NMR (Carbon NMR): The molecule has 5 unique carbon atoms, which should give rise to 5 distinct signals.

-

~14-16 ppm: The methyl (-SCH₃) carbon.

-

~120-130 ppm: The carbon atom bearing the chlorine (C5).

-

~155-160 ppm: The two carbons adjacent to the ring nitrogens (C4 and C6).

-

~170-175 ppm: The carbon atom bonded to both sulfur and two nitrogen atoms (C2), expected to be the most downfield.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak will be observed at m/z ≈ 160.

-

Isotopic Pattern: A key diagnostic feature will be the M+2 peak at m/z ≈ 162. Due to the natural abundance of the ³⁷Cl isotope, this M+2 peak will have an intensity that is approximately one-third (32%) of the main M⁺ peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

-

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Chloro-2-(methylthio)pyrimidine is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS05 | H314: Causes severe skin burns and eye damage. |Source: Sigma-Aldrich[5]

Protocol for Safe Handling and Storage

This protocol must be followed to minimize exposure and ensure chemical stability.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield when handling the solid or its solutions.

-

Ventilation: Handle only inside a certified chemical fume hood to avoid inhalation of dust.

-

Dispensing: When weighing and dispensing the powder, avoid creating dust. Use a spatula and weigh onto a tared weigh boat or directly into the reaction vessel inside the fume hood.

-

In Case of a Spill:

-

For small spills, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Clean the affected area with an appropriate solvent and then soap and water.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

ResearchGate. (n.d.). Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16). Retrieved from [Link]

- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

ARKAT USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 0-0. [Link]

-

MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. [Link]

- Google Patents. (2021). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.

-

Supplementary Material. (2010). 1H NMR and 13C NMR Spectra. [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

PubChemLite. (n.d.). 5-chloro-2-(methylthio)pyrimidine (C5H5ClN2S). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

-

University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]

-

Abdelrehim, M. A., & El‐Sayed, N. N. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC Chemistry, 16(1), 16. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 5-氯-2-(甲硫基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

A-Z Guide to 5-Chloro-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of 5-Chloro-2-(methylthio)pyrimidine. This guide provides actionable insights and detailed protocols to leverage the full potential of this versatile building block in medicinal chemistry and beyond.

Chapter 1: Core Molecular Attributes and Physicochemical Profile

5-Chloro-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyrimidine core functionalized with a chloro group at the 5-position and a methylthio group at the 2-position, provides a unique combination of reactivity and stability.

The chloro substituent acts as an electron-withdrawing group, which significantly enhances the electrophilicity of the pyrimidine ring. This activation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[1] Concurrently, the methylthio group at the 2-position serves as an excellent leaving group, further facilitating the introduction of diverse functionalities.[1]

Caption: Generalized workflow for the synthesis of 5-Chloro-2-(methylthio)pyrimidine.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the pyrimidine precursor and a suitable solvent like phosphorus oxychloride.

-

Catalyst Addition: Under a nitrogen atmosphere, slowly add N,N-dimethylaniline dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 10-36 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [2]4. Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Chloro-2-(methylthio)pyrimidine.

Causality and Experimental Choices:

-

Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and in some cases, the solvent. It effectively converts the hydroxyl group of the precursor into a chloro group.

-

N,N-Dimethylaniline: Acts as a catalyst to facilitate the chlorination reaction. [3]* Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of POCl₃ with atmospheric moisture, which would reduce its efficacy.

-

Aqueous Workup: The careful quenching with ice-water is necessary to decompose the excess POCl₃ in a controlled manner. The subsequent wash with sodium bicarbonate neutralizes any remaining acidic components.

Chapter 3: Reactivity Profile and Mechanistic Pathways

The synthetic versatility of 5-Chloro-2-(methylthio)pyrimidine is primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the chloro group at the 5-position enhances the electrophilicity of the pyrimidine ring, making it highly reactive towards nucleophiles. [1] The methylthio group at the 2-position is an excellent leaving group, often being the primary site of substitution. However, the chloro group can also be displaced depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr):

A typical SNAr reaction involves the attack of a nucleophile on the electron-deficient pyrimidine ring, followed by the departure of a leaving group.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiols, which is a key strategy in the synthesis of diverse compound libraries for drug screening.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

5-Chloro-2-(methylthio)pyrimidine and its derivatives are prominent scaffolds in medicinal chemistry. The pyrimidine core is a well-known pharmacophore present in numerous approved drugs, and the ability to easily functionalize this starting material makes it highly valuable. [4] Key Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate a pyrimidine scaffold to mimic the adenine ring of ATP.

-

Infectious Diseases: It has been used in the synthesis of non-nucleoside reverse transcriptase inhibitors for the treatment of HIV. [5]* Inflammatory Diseases: Derivatives have been explored as inhibitors of various enzymes involved in inflammatory pathways.

For instance, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a closely related derivative, is a known intermediate in the preparation of GSK3β inhibitors. [5]The core structure is also found in compounds researched as PCSK9 inhibitors and TRPV4 antagonists for pain treatment. [2]

References

-

5-Chloro-2-(methylthio)pyrimidine, 1 X 1 g (705950-1G). Alkali Scientific. Available at: [Link]

-

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid, 1 gram, Each. Laboratory Chemicals. Available at: [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. arkat usa. Available at: [Link]

-

4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708. PubChem. Available at: [Link]

-

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. PubChem. Available at: [Link]

- Preparation method of 2-chloro-5-methylthiopyrimidine. Google Patents.

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.

-

Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

The Versatile Building Block: An In-depth Technical Guide to 5-Chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of bioactive molecules. Among the myriad of functionalized pyrimidines, 5-Chloro-2-(methylthio)pyrimidine (CAS No. 38275-42-2) emerges as a particularly strategic intermediate. Its unique substitution pattern, featuring a reactive chlorine atom and a modifiable methylthio group, offers a versatile platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its synthesis, reactivity, and application, moving beyond simple protocols to elucidate the underlying chemical principles that drive its utility.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 5-Chloro-2-(methylthio)pyrimidine is paramount for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 38275-42-2 | |

| Molecular Formula | C₅H₅ClN₂S | |

| Molecular Weight | 160.62 g/mol | |

| Appearance | Powder | |

| Melting Point | 59-64 °C | |

| SMILES | CSc1ncc(Cl)cn1 | |

| InChI Key | YYQOYLZOMFNKKG-UHFFFAOYSA-N |

Strategic Synthesis of 5-Chloro-2-(methylthio)pyrimidine

The synthetic accessibility of 5-Chloro-2-(methylthio)pyrimidine is a key factor in its widespread use. While various synthetic routes exist, a common and logical approach involves the chlorination and subsequent methylation of a suitable pyrimidine precursor. A representative synthetic pathway is outlined below.

Step-by-Step Synthesis Protocol (Adapted from analogous syntheses)

The following protocol is a representative, multi-step procedure adapted from the synthesis of structurally similar pyrimidines, such as those described in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine[1]. This process involves the initial formation of a dichlorinated methylthiopyrimidine followed by a selective chlorination at the 5-position.

Part 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Chlorination: To thiobarbituric acid, add phosphorus oxychloride (POCl₃) in excess, which acts as both the reagent and solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice water. The resulting aqueous solution is then extracted with an organic solvent, such as ethyl acetate.

-

Methylation: The crude dichlorinated intermediate is then subjected to methylation. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a base.

-

Purification: The resulting 4,6-dichloro-2-(methylthio)pyrimidine is purified by recrystallization or column chromatography.

Part 2: Synthesis of 5-Chloro-2-(methylthio)pyrimidine

-

Chlorination at the 5-Position: The 4,6-dichloro-2-(methylthio)pyrimidine is dissolved in a suitable solvent, such as acetic acid.

-

Addition of Chlorinating Agent: N-Chlorosuccinimide (NCS) is added portion-wise to the solution. The reaction is typically stirred at an elevated temperature (e.g., 118 °C) until completion, as monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization to yield 5-Chloro-2-(methylthio)pyrimidine.

The Chemistry of a Versatile Scaffold: Key Reactions and Mechanisms

The synthetic utility of 5-Chloro-2-(methylthio)pyrimidine lies in the differential reactivity of its chloro and methylthio substituents. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom makes the pyrimidine ring electron-deficient and thus susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro groups at the 2, 4, or 6 positions. However, the methylthio group at the 2-position can also act as a leaving group, particularly after oxidation to a sulfone or sulfoxide, which significantly enhances its leaving group ability.

Experimental Protocol: Oxidation of the Methylthio Group

-

Dissolution: Dissolve 5-Chloro-2-(methylthio)pyrimidine in a suitable solvent, such as dichloromethane (DCM).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2 equivalents for oxidation to the sulfone) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 24 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfone can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 5-Chloro-2-(methylthio)pyrimidine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

-

Heating: Heat the reaction mixture to a temperature between 80 and 110 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Agrochemicals

The true value of 5-Chloro-2-(methylthio)pyrimidine is realized in its role as a key intermediate in the synthesis of high-value, biologically active molecules.

A Crucial Intermediate in the Synthesis of Ticagrelor

A prominent example of the application of a structurally related pyrimidine is in the synthesis of Ticagrelor , a blockbuster antiplatelet drug used to prevent thrombotic events. A key intermediate in many synthetic routes to Ticagrelor is 4,6-dichloro-2-(propylthio)pyrimidine-5-amine. This intermediate, which shares the core chloro- and thioether-substituted pyrimidine scaffold, undergoes a series of transformations, including nucleophilic substitution and cyclization, to construct the complex triazolopyrimidine core of Ticagrelor[2][3][4]. The principles of reactivity and functional group manipulation demonstrated in the synthesis of this analog are directly applicable to 5-Chloro-2-(methylthio)pyrimidine.

Other Pharmaceutical and Agrochemical Applications

Derivatives of 5-Chloro-2-(methylthio)pyrimidine are also explored as intermediates for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs[5]. The pyrimidine core is a common scaffold in many kinase inhibitors, and the ability to functionalize the 5- and 2-positions allows for the fine-tuning of binding affinity and selectivity. Additionally, pyrimidine derivatives have found broad applications in the agrochemical industry as herbicides and fungicides[6].

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 5-Chloro-2-(methylthio)pyrimidine. The following sections detail the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct singlets. The methyl protons of the methylthio group will also appear as a singlet.

-

Predicted Chemical Shifts (δ, ppm):

-

Pyrimidine-H: ~8.5-9.0 ppm (singlets)

-

-SCH₃: ~2.5 ppm (singlet)

-

-

-

13C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Predicted Chemical Shifts (δ, ppm):

-

C=N carbons: ~150-170 ppm

-

C-Cl carbon: ~120-130 ppm

-

C-H carbons: ~130-140 ppm

-

-SCH₃ carbon: ~15 ppm

-

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 160. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 162 with an intensity of approximately one-third of the molecular ion peak will be observed. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3000-3100: C-H stretching of the aromatic ring

-

~2900-3000: C-H stretching of the methyl group

-

~1550-1600: C=N and C=C stretching of the pyrimidine ring

-

~1000-1200: C-Cl stretching

-

~600-800: C-S stretching

-

Safety and Handling

5-Chloro-2-(methylthio)pyrimidine is classified as a corrosive substance and requires careful handling.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

Conclusion

5-Chloro-2-(methylthio)pyrimidine is more than just a chemical intermediate; it is a versatile tool in the hands of synthetic chemists. Its well-defined reactivity, coupled with its strategic placement of functional groups, provides a reliable and adaptable platform for the construction of complex molecular architectures. From life-saving pharmaceuticals like Ticagrelor to innovative agrochemicals, the derivatives of this pyrimidine scaffold continue to make a significant impact. A thorough understanding of its synthesis, reaction mechanisms, and analytical properties, as detailed in this guide, is essential for unlocking its full potential in future research and development endeavors.

References

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines from 4,6-Disubstituted-2-(methylthio)pyrimidines. Article in Molbank.

- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12.

- Patil, S. B., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 8(1), 1-9.

- Reddy, B. V. S., et al. (2015). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 7(10), 544-553.

- Pochet, L., et al. (2019). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 182, 111633.

- Srinivas, K., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(4), 1642-1649.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloro-2-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

- Hardem, D., et al. (2017). An improved process for synthesis of ticagrelor. WO2017072790A1.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PharmaCompass. (n.d.). 5-Chloro-2-(Methylthio)Pyrimidine-4-Carboxylic Acid API Manufacturers & Suppliers. Retrieved from [Link]

- Google Patents. (n.d.). CN112679439A - Preparation method of 2-chloro-5-methylthio pyrimidine.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

-

PubChemLite. (n.d.). 5-chloro-2-(methylthio)pyrimidine (C5H5ClN2S). Retrieved from [Link]

- Zhang, X. (n.d.). FTIR Spectrum.

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Mosenfelder, J. L., et al. (2011). (a) Representative FTIR spectrum for a sample showing all C-O-H species...

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

-

SpectraBase. (n.d.). 5-chloro-2-[(chloromethyl)sulfonyl]pyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Interpret

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Pillay, J., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(methylthio)pyrimidine

Authored by a Senior Application Scientist

Part 1: Introduction and Overview

5-Chloro-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of a halogen, a sulfur-containing group, and the nitrogenous pyrimidine core makes it a versatile precursor for the development of a wide range of biologically active molecules and functional materials.[1][2] Understanding its structural and electronic properties is paramount for its effective utilization.

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Chloro-2-(methylthio)pyrimidine. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's characteristic spectral fingerprints. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for compound verification and further research.

Part 2: Physicochemical Properties and Safety Data

A foundational understanding of a compound's physical properties and safety profile is critical before any experimental work.

Table 1: Physicochemical Properties of 5-Chloro-2-(methylthio)pyrimidine

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂S | [3][4] |

| Molecular Weight | 160.62 g/mol | [4][5] |

| Monoisotopic Mass | 159.98619 Da | [3] |

| Appearance | Powder | [4][5] |

| Melting Point | 59-64 °C | [4][5] |

| CAS Number | 38275-42-2 | [4][5] |

| SMILES | CSc1ncc(Cl)cn1 | [3][4] |

| InChI Key | YYQOYLZOMFNKKG-UHFFFAOYSA-N | [3][4] |

Safety and Handling

5-Chloro-2-(methylthio)pyrimidine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][6] It may also be harmful if swallowed, in contact with skin, or inhaled.[6][7]

-

Signal Word: Danger[4]

-

Pictograms: GHS05 (Corrosion)[4]

-

Precautionary Measures:

Always consult the full Safety Data Sheet (SDS) before use.[6][8][9][10][11]

Part 3: A Systematic Approach to Spectroscopic Analysis

The structural elucidation of a synthetic compound like 5-Chloro-2-(methylthio)pyrimidine relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow presented below ensures comprehensive characterization.

Caption: Structure of 5-Chloro-2-(methylthio)pyrimidine with atom numbering for NMR.

¹H NMR Spectroscopy: Analysis and Predicted Data

The proton NMR spectrum is expected to be simple, showing two distinct signals.

-

Methyl Protons (H-1): The three protons on the methyl group attached to the sulfur atom are chemically equivalent. They will appear as a sharp singlet. The electron-donating sulfur atom will provide some shielding, but the proximity to the electron-deficient pyrimidine ring will shift this signal downfield relative to a simple alkane.

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are attached to sp²-hybridized carbons and are part of an electron-deficient aromatic system, which causes significant deshielding. This will result in a singlet appearing far downfield.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| 1 (-SCH₃) | ~ 2.6 | Singlet | 3H | Thioether methyl group adjacent to an aromatic ring. |

| 4, 6 (-CH=) | ~ 8.6 | Singlet | 2H | Protons on an electron-deficient pyrimidine ring. [12] |

¹³C NMR Spectroscopy: Analysis and Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

-

Methyl Carbon (C-1): The methyl carbon of the -SCH₃ group will appear at the highest field (lowest ppm) as it is an sp³-hybridized carbon.

-

Pyrimidine Carbons (C-4, C-6): These two equivalent carbons are sp²-hybridized and part of the aromatic ring. Their chemical shift will be in the typical aromatic region.

-

Chloro-substituted Carbon (C-5): This carbon is directly attached to the electronegative chlorine atom, causing a deshielding effect. However, its signal is often broader and of lower intensity. In pyrimidine systems, the C-Cl carbon appears at a distinct chemical shift. [13]* Thio-substituted Carbon (C-2): This carbon is attached to both the sulfur atom and two nitrogen atoms, placing it in a unique electronic environment and shifting it significantly downfield.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Rationale |

| 1 (-SCH₃) | ~ 14.5 | sp³ carbon of the thioether group. [12] |

| 5 (-C-Cl) | ~ 130-135 | sp² carbon bonded to chlorine. |

| 4, 6 (-CH=) | ~ 157-160 | sp² carbons in the pyrimidine ring. [12][13] |

| 2 (-S-C=N₂) | ~ 173 | sp² carbon attached to sulfur and two nitrogens. [12] |

Standard Protocol for NMR Sample Preparation

-

Massing: Accurately weigh 5-10 mg of 5-Chloro-2-(methylthio)pyrimidine powder.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a common solvent for nonpolar to moderately polar organic compounds. [14]3. Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer spinner. Follow the instrument's standard procedure for acquiring ¹H and ¹³C spectra.

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and invaluable information about the elemental composition through isotopic patterns.

Expected Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion [M]⁺˙ due to the natural abundance of chlorine and sulfur isotopes.

-

Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1 (M⁺˙ to [M+2]⁺˙).

-

Sulfur Isotopes: Sulfur also has isotopes (³²S, ³³S, ³⁴S), which will contribute minor peaks at [M+1]⁺˙ and [M+2]⁺˙, but the chlorine pattern will be dominant.

Table 4: Predicted m/z for Molecular Ion Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 159.986 |

| [M+H]⁺ | 160.993 |

| [M+Na]⁺ | 182.975 |

| [M-H]⁻ | 158.979 |

Data sourced from PubChem predictions. [3]

Fragmentation Pathway Analysis

Under electron ionization (EI), the molecular ion may undergo fragmentation. Plausible fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): [M - 15]⁺

-

Loss of a chlorine radical (•Cl): [M - 35]⁺

-

Cleavage of the pyrimidine ring: Leading to smaller charged fragments.

Standard Protocol for MS Sample Preparation (Direct Infusion ESI)

-

Solution Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Draw the solution into a syringe and place it on a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.

-

Analysis: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Part 6: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted Vibrational Modes

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic for sp² C-H bonds. [15] |

| 3000-2850 | C-H Stretch | Methyl C-H | Characteristic for sp³ C-H bonds. [15] |

| 1600-1550 | C=N/C=C Stretch | Pyrimidine Ring | Ring stretching vibrations are characteristic of aromatic systems. [16] |

| 1480-1400 | C-H Bend | Methyl C-H | Bending (scissoring/rocking) vibrations of the methyl group. [15] |

| 850-550 | C-Cl Stretch | Aryl-Chloride | The C-Cl stretch for aryl chlorides is typically in this range. [15] |

| 750-600 | C-S Stretch | Thioether | C-S stretching vibrations are typically weak and found in the fingerprint region. |

Standard Protocol for IR Sample Preparation (KBr Pellet Method)

-

Grinding: Add ~1 mg of the compound and ~100 mg of dry potassium bromide (KBr) powder to an agate mortar.

-

Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer a small amount of the powder to a pellet press. Apply pressure (typically several tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Part 7: Conclusion

The spectroscopic characterization of 5-Chloro-2-(methylthio)pyrimidine is straightforward using a combination of NMR, MS, and IR techniques. The predicted spectra show distinct and interpretable features: a simple two-signal ¹H NMR spectrum, a four-signal ¹³C NMR spectrum, a characteristic 3:1 isotopic pattern for the molecular ion in MS, and key vibrational bands in the IR spectrum corresponding to its functional groups. This comprehensive guide serves as a valuable resource for the unambiguous identification and quality control of this important synthetic intermediate.

Part 8: References

-

PubChem. 5-chloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]

-

ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. [Link]

-

PubChem. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

-

Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

-

ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

-

SpectraBase. 5-chloro-2-[(chloromethyl)sulfonyl]pyrimidine. [Link]

-

PubChem. 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. PubChemLite - 5-chloro-2-(methylthio)pyrimidine (C5H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. 5-Chloro-2-(methylthio)pyrimidine 97 38275-42-2 [sigmaaldrich.com]

- 5. 5-氯-2-(甲硫基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. itwreagents.com [itwreagents.com]

- 11. fishersci.com [fishersci.com]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 14. carlroth.com [carlroth.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-(methylthio)pyrimidine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-(methylthio)pyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this important pyrimidine derivative.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures.[1] For heterocyclic compounds like 5-Chloro-2-(methylthio)pyrimidine, which form the backbone of numerous pharmaceuticals and agrochemicals, a precise understanding of their structure is paramount. NMR provides detailed insights into the electronic environment of each atom, enabling the confirmation of substitution patterns and the overall molecular architecture.

5-Chloro-2-(methylthio)pyrimidine is a key building block in synthetic organic chemistry. Its pyrimidine core is a prevalent motif in a wide array of biologically active molecules. A thorough characterization of its spectral properties is therefore essential for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Predicted NMR Resonances

The structure of 5-Chloro-2-(methylthio)pyrimidine dictates a specific set of signals in both its ¹H and ¹³C NMR spectra. The pyrimidine ring contains two non-equivalent aromatic protons, while the methylthio group introduces a distinct singlet in the ¹H spectrum and a corresponding signal in the ¹³C spectrum.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of 5-Chloro-2-(methylthio)pyrimidine is expected to be relatively simple, exhibiting two distinct signals for the aromatic protons and one for the methyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 / H-6 | ~8.5 - 8.7 | Singlet | N/A |

| -SCH₃ | ~2.6 | Singlet | N/A |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and may vary slightly depending on the solvent and experimental conditions.

Rationale for Chemical Shift Assignments

-

Aromatic Protons (H-4 and H-6): The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry in the molecule, and are therefore expected to appear as a single resonance. These protons are significantly deshielded due to the electron-withdrawing nature of the two ring nitrogen atoms and the adjacent chlorine atom. This deshielding effect shifts their resonance downfield into the aromatic region, typically between 8.5 and 8.7 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-SCH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet. The sulfur atom has a moderate deshielding effect, placing this signal in the range of 2.6 ppm.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 5-Chloro-2-(methylthio)pyrimidine, four distinct signals are anticipated.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (-S-C=N) | ~170 |

| C-4 / C-6 | ~158 |

| C-5 (-Cl) | ~120 |

| -SCH₃ | ~14 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and may vary slightly depending on the solvent and experimental conditions.

Rationale for Chemical Shift Assignments

-

C-2: This carbon is directly attached to the sulfur atom and is part of two C=N bonds within the pyrimidine ring. This environment results in significant deshielding, pushing its chemical shift to the far downfield region of the spectrum, around 170 ppm.

-

C-4 and C-6: These two carbon atoms are equivalent and are deshielded by the adjacent ring nitrogens. Their resonance is expected to appear in the aromatic region, typically around 158 ppm.

-

C-5: The carbon atom bearing the chlorine substituent is also in the aromatic region but is generally found at a slightly more upfield position compared to the unsubstituted aromatic carbons, with an expected chemical shift around 120 ppm.

-

-SCH₃: The methyl carbon is the most shielded carbon in the molecule, and its signal is expected to appear in the upfield region of the spectrum, around 14 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Chloro-2-(methylthio)pyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

Sources

A Technical Guide to the Mass Spectrometry of 5-Chloro-2-(methylthio)pyrimidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-(methylthio)pyrimidine, a heterocyclic compound featuring a pyrimidine core functionalized with both a chloro and a methylthio group, represents a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, making a thorough understanding of their analytical behavior essential for researchers and scientists in the pharmaceutical industry.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of 5-Chloro-2-(methylthio)pyrimidine. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offering field-proven insights into fragmentation patterns, ionization techniques, and analytical protocols. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently identify and characterize this important molecule and its analogs.

Molecular Profile

A foundational understanding of the target analyte is critical before undertaking any analytical investigation.

| Property | Value | Source |

| Chemical Formula | C₅H₅ClN₂S | --INVALID-LINK-- |

| Molecular Weight | 160.62 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 159.986197 Da | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 59-64 °C | --INVALID-LINK-- |

The presence of chlorine and sulfur atoms imparts a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature for identification. The natural isotopic abundance of ³⁷Cl (approximately 24.23%) relative to ³⁵Cl results in a prominent M+2 peak with roughly one-third the intensity of the molecular ion peak. Similarly, the presence of the ³⁴S isotope (approximately 4.21%) contributes to the M+2 peak, although to a lesser extent.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's properties and the desired information. For 5-Chloro-2-(methylthio)pyrimidine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This process creates a detailed fragmentation pattern that serves as a structural fingerprint, invaluable for unambiguous identification. Given the relatively low molecular weight and expected volatility of 5-Chloro-2-(methylthio)pyrimidine, EI, typically coupled with Gas Chromatography (GC-MS), is an excellent choice for detailed structural elucidation.

Electrospray Ionization (ESI): A Gentler Approach for High-Throughput Analysis

In contrast, ESI is a "soft" ionization technique that generates ions from a solution, resulting in minimal fragmentation and typically producing a prominent protonated molecule, [M+H]⁺. This makes ESI, usually interfaced with Liquid Chromatography (LC-MS), ideal for accurate molecular weight determination and for analyzing complex mixtures, which is common in drug metabolism studies and high-throughput screening.

Fragmentation Pathways: Decoding the Mass Spectrum

The fragmentation of 5-Chloro-2-(methylthio)pyrimidine in the mass spectrometer follows predictable pathways governed by the stability of the resulting ions and neutral losses. The following sections detail the anticipated fragmentation under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) of 5-Chloro-2-(methylthio)pyrimidine will be readily formed and is expected to be a prominent peak in the spectrum. The subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a Methyl Radical (•CH₃): A common initial fragmentation step for methylthio-containing compounds is the homolytic cleavage of the S-CH₃ bond, resulting in the loss of a methyl radical and the formation of a stable thienyl-like cation.

-

Loss of a Thiomethyl Radical (•SCH₃): Cleavage of the C-S bond can lead to the expulsion of a thiomethyl radical.

-

Loss of Hydrogen Cyanide (HCN): Pyrimidine rings are known to undergo fragmentation via the loss of HCN, a stable neutral molecule.

-

Cleavage of the Pyrimidine Ring: Further fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.

-

Loss of Chlorine Radical (•Cl): The C-Cl bond can also cleave to release a chlorine radical.

The following diagram illustrates the proposed major fragmentation pathways under electron ionization.

Infrared (IR) spectrum of 5-Chloro-2-(methylthio)pyrimidine

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Chloro-2-(methylthio)pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Chloro-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications.[1] Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of the molecule's vibrational spectroscopy, a robust experimental protocol for acquiring high-quality spectral data, and a detailed interpretation of its characteristic absorption bands. By integrating field-proven insights with established spectroscopic principles, this guide serves as an essential resource for the structural elucidation, quality control, and analytical validation of this important pyrimidine derivative.

Introduction: The Significance of 5-Chloro-2-(methylthio)pyrimidine

5-Chloro-2-(methylthio)pyrimidine (CAS No: 38275-42-2, Molecular Formula: C₅H₅ClN₂S) is a multifunctional pyrimidine scaffold.[2] Pyrimidine derivatives are foundational components in numerous biologically active molecules, including nucleotides and a wide array of pharmaceuticals such as anticancer and antibacterial agents.[3][4] The specific combination of a chloro-substituent, a methylthio group, and the pyrimidine core makes this compound a versatile intermediate for synthesizing more complex molecules in drug discovery programs.[2][4]

Infrared (IR) spectroscopy is an indispensable analytical technique in this context. It is a rapid, non-destructive method that provides a unique molecular "fingerprint," allowing for unambiguous confirmation of a molecule's identity and the functional groups it contains.[5][6] For a compound like 5-Chloro-2-(methylthio)pyrimidine, IR spectroscopy is critical for verifying its synthesis, assessing its purity, and ensuring its integrity throughout the drug development pipeline.

Below is the molecular structure of 5-Chloro-2-(methylthio)pyrimidine.

Caption: Workflow for acquiring the IR spectrum via the thin solid film method.

Spectral Interpretation and Data Summary

The interpretation of an IR spectrum involves correlating the observed absorption bands (peaks) with the specific vibrational modes of the molecule's functional groups. [7][8]The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole. [5]

Analysis of Key Spectral Regions

-

4000-2500 cm⁻¹ Region : This region is dominated by stretching vibrations involving hydrogen.

-

~3080-3020 cm⁻¹ : Expect one or two sharp, medium peaks corresponding to the aromatic C-H stretching vibrations of the pyrimidine ring.

-

~2980-2920 cm⁻¹ : A sharp peak in this area is characteristic of the aliphatic C-H stretching from the methylthio (-SCH₃) group.

-

-

2500-2000 cm⁻¹ Region : This region is often called the "triple bond region." [9]5-Chloro-2-(methylthio)pyrimidine has no triple bonds, so this area should be free of significant absorptions. Its emptiness is itself a piece of structural information.

-

2000-1500 cm⁻¹ Region : This region contains absorptions from double bonds.

-

~1575-1540 cm⁻¹ and ~1470-1400 cm⁻¹ : A series of sharp, strong to medium peaks are expected here, corresponding to the C=C and C=N stretching vibrations within the aromatic pyrimidine ring. [10]The exact positions and intensities are sensitive to the substitution pattern.

-

-

<1500 cm⁻¹ (Fingerprint Region) : This region contains a complex pattern of absorptions from bending vibrations and single-bond stretches, providing a unique fingerprint for the molecule.

-

~1450 cm⁻¹ : A peak from the asymmetric bending of the methyl C-H bonds.

-

~1100-1300 cm⁻¹ : This area may contain various C-N stretching and in-plane C-H bending vibrations of the ring.

-

~700 cm⁻¹ : A strong, sharp peak is anticipated here, characteristic of the C-Cl stretching vibration. [3] * ~680 cm⁻¹ : A weaker peak from the C-S stretch of the thioether may be observed.

-

Summary of Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080-3020 | Medium, Sharp | C-H Stretch | Aromatic (Pyrimidine Ring) |

| ~2980-2920 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₃) |

| ~1575-1540 | Strong, Sharp | C=N / C=C Ring Stretch | Pyrimidine Ring |

| ~1470-1400 | Medium-Strong, Sharp | C=C / C=N Ring Stretch | Pyrimidine Ring |

| ~1450 | Medium | C-H Asymmetric Bend | Aliphatic (-CH₃) |

| ~1100-1300 | Medium-Weak | C-N Stretch / C-H Bend | Pyrimidine Ring |

| ~700 | Strong, Sharp | C-Cl Stretch | Aryl Halide |

| ~680 | Weak-Medium | C-S Stretch | Thioether |

Conclusion

The infrared spectrum of 5-Chloro-2-(methylthio)pyrimidine provides a wealth of structural information that is critical for its application in research and drug development. Through a systematic approach involving a robust experimental protocol and a detailed analysis of characteristic group frequencies, IR spectroscopy serves as a powerful tool for identity confirmation and quality assessment. The key diagnostic bands—including the distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the complex pyrimidine ring vibrations in the 1600-1400 cm⁻¹ region, and the strong C-Cl stretch in the fingerprint region—collectively form a unique spectral signature. This guide provides the foundational knowledge for scientists to confidently acquire and interpret this data, ensuring the integrity of their chemical entities.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. Retrieved from [Link]

-

Rocha, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

Slideshare. (2015). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Chemistry For Everyone. (2023, January 25). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Grdadolnik, J., & Marolt, G. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(25), 6839-6847. Retrieved from [Link]

-

PubMed. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy - IR Sample Preparation: A Practical Guide. Retrieved from [Link]

-

Garcia, A. R., et al. (2007). Reactivity of Pyrimidine on Clean Ru(0001): Experimental and Calculated Infrared Spectra. The Journal of Physical Chemistry C, 111(13), 5040-5049. Retrieved from [Link]

-

NASA Technical Reports Server. (1983). Analysis of a Thioether Lubricant by Infrared Fourier Microemission Spectrophotometry. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Indian Academy of Sciences. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

- Loudon, G. M., & Parise, J. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA.

-

Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Chemistry LibreTexts. (2022, April 16). Vibrational Modes. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5-Chloro-2-(methylthio)pyrimidine 97%.

-

PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Retrieved from [Link]

-

arXiv. (2025, March 4). Chiral Vibrational Modes in Small Molecules. Retrieved from [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. askthenerd.com [askthenerd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Fundamental Reactivity of 5-Chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylthio)pyrimidine is a cornerstone heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from a synthetically versatile scaffold, featuring two distinct and orthogonally reactive sites. The pyrimidine core, rendered electron-deficient by its constituent nitrogen atoms and further activated by a C5-chloro substituent, is primed for nucleophilic aromatic substitution (SNAr). This reactivity is predominantly expressed at the C2 position, where the methylthio group serves as an excellent leaving group, particularly after oxidation to its sulfonyl analogue. Concurrently, the C5-chloro group provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the construction of complex C-N bonds. This guide offers a comprehensive exploration of these fundamental reactivity modes, providing field-proven mechanistic insights and detailed experimental protocols to empower researchers in leveraging this powerful intermediate for drug discovery and development.

Introduction

The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of countless therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2][3][4] This prevalence is due to the pyrimidine's ability to engage in critical biological interactions and its synthetic tractability, which allows for extensive structural diversification.[5] Within the vast library of pyrimidine-based intermediates, 5-Chloro-2-(methylthio)pyrimidine stands out for its predictable and versatile reactivity.

This guide moves beyond a simple recitation of reactions. As a senior application scientist, the goal is to elucidate the underlying electronic principles that govern the molecule's behavior. We will explore how the interplay between the electron-withdrawing chloro group and the displaceable methylthio group dictates reaction outcomes, and how this knowledge can be strategically employed to build molecular complexity. Every protocol presented is designed as a self-validating system, grounded in established chemical principles to ensure reproducibility and success.

Chapter 1: Electronic Structure and Reactivity Principles

The reactivity of 5-Chloro-2-(methylthio)pyrimidine is a direct consequence of the electronic landscape of its heterocyclic core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. This effect is significantly amplified by the substituent at the 5-position.

The 5-Chloro group is a potent electron-withdrawing group, operating primarily through a strong negative inductive effect (-I). This effect enhances the electrophilicity of all carbon atoms in the ring, making them more susceptible to attack by nucleophiles.[6]

The 2-(Methylthio) group serves as a proficient leaving group in nucleophilic aromatic substitution reactions. Its lability is a key feature that allows for the introduction of a wide array of functional groups at the C2 position.

This combination of an activating group at C5 and a leaving group at C2 makes the molecule exceptionally reactive in SNAr reactions, far more so than pyrimidines bearing electron-donating groups.[6]

Caption: Electronic landscape of 5-Chloro-2-(methylthio)pyrimidine.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental transformation of 5-Chloro-2-(methylthio)pyrimidine is the nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

The Critical Role of Sulfur Oxidation